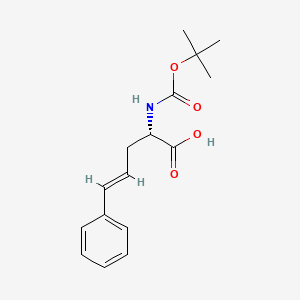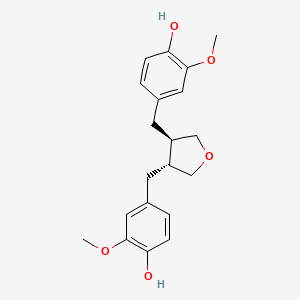
Anhydrosecoisolariciresinol
概要
説明
Anhydrosecoisolariciresinol is a compound derived from the flower of Wedelia biflora . It has been found to have anti-tumor activities and can decrease the growth of human breast cancer MCF-7 and MDA-MB-231 cell lines .
Synthesis Analysis
Anhydrosecoisolariciresinol and secoisolariciresinol (SECO) can be demethylated by certain bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans . These bacteria are members of the human intestinal flora or closely related species .Molecular Structure Analysis
The molecular weight of Anhydrosecoisolariciresinol is 344.40 and its molecular formula is C20H24O5 . It appears as a white to off-white solid .Chemical Reactions Analysis
Anhydrosecoisolariciresinol and SECO can be fermented in a similar way by members of the intestinal microbiota . The conversion of the diol structure of SECO into the furan ring in Anhydrosecoisolariciresinol did not influence the demethylation capability of the tested bacteria .Physical And Chemical Properties Analysis
Anhydrosecoisolariciresinol is a powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .科学的研究の応用
Quantification and Evaluation in Flax
Anhydrosecoisolariciresinol is a key component in the study of plant lignans, particularly in flaxseed. Charlet et al. (2002) developed an HPLC method for quantifying anhydrosecoisolariciresinol, recognizing its role as a major lignan in flaxseed and its transformation into beneficial mammalian lignans like enterodiol and enterolactone. This method simplified the process of measuring lignan levels in different parts of the flax plant (Charlet et al., 2002).
Synthesis for GC-MS Analysis
Anhydrosecoisolariciresinol has also been synthesized as a stable deuterated form for use in gas chromatography-mass spectrometry (GC-MS). Rasku et al. (1999) created these forms to serve as internal standards in isotope dilution techniques, enhancing the accuracy of analytical methods in lignan research (Rasku et al., 1999).
Biological Effects on Cancer Cell Lines
Lehraiki et al. (2010) explored the biological effects of anhydrosecoisolariciresinol on breast cancer cell lines. Their study showed that this compound significantly decreased cell growth, indicating its potential role in cancer research and therapy (Lehraiki et al., 2010).
Novel Metabolites and Biotransformation
Quartieri et al. (2016) identified novel intermediates related to anhydrosecoisolariciresinol in the study of flaxseed lignans' transformation by human gut microbiota. These findings contribute to a deeper understanding of lignan intestinal metabolism and their systemic biological effects (Quartieri et al., 2016).
Structural Modifications and Antioxidant Properties
Research by Lan et al. (2019) on structural modifications of flaxseed lignan, including anhydrosecoisolariciresinol, highlights its potential applications as antioxidants in the food industry. They investigated the antioxidant activities of modified lignans and their permeability properties, providing insights into their use as nutraceuticals (Lan et al., 2019).
特性
IUPAC Name |
4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGUIJKVZZROIQ-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anhydrosecoisolariciresinol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


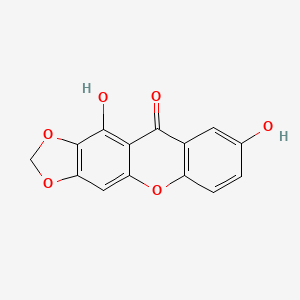
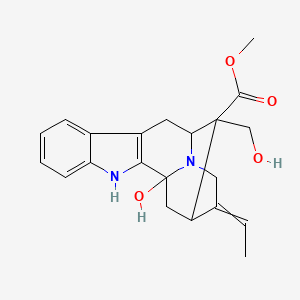

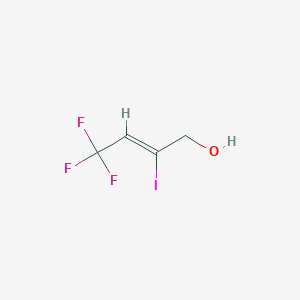
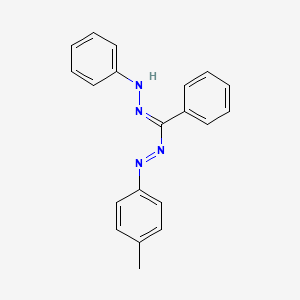
![Ethyl 2-chloro-2-[2-(2-chlorophenyl)hydrazono]-acetate](/img/structure/B1631067.png)
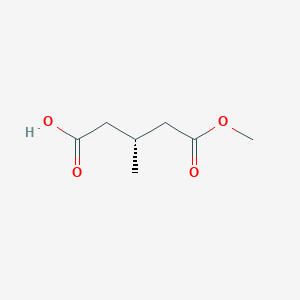
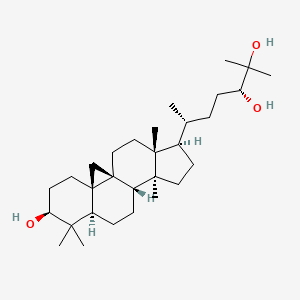
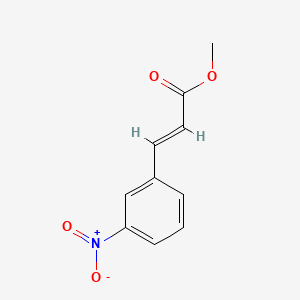
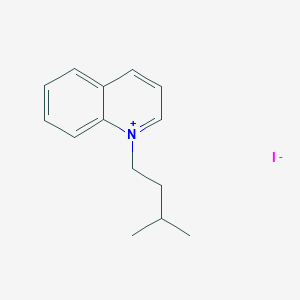

![methyl (4S,5Z,6S)-4-[2-[[(3R,4R,5S,6S)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-2-oxoethyl]-5-ethylidene-6-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B1631083.png)
